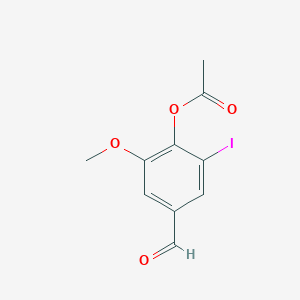

4-Formyl-2-iodo-6-methoxyphenyl acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-formyl-2-iodo-6-methoxyphenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9IO4/c1-6(13)15-10-8(11)3-7(5-12)4-9(10)14-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXJCBGCRUMRKIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1I)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9IO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101267993 | |

| Record name | 4-(Acetyloxy)-3-iodo-5-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101267993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

486994-14-3 | |

| Record name | 4-(Acetyloxy)-3-iodo-5-methoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=486994-14-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Acetyloxy)-3-iodo-5-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101267993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Formyl-2-iodo-6-methoxyphenyl acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Formyl-2-iodo-6-methoxyphenyl acetate, a substituted aromatic aldehyde of significant interest in synthetic organic chemistry and drug discovery. This document details its chemical identity, including its CAS number and structure, and outlines a logical synthetic pathway derived from established chemical transformations. Furthermore, it explores the compound's physicochemical properties, reactivity, and potential applications as a versatile building block in medicinal chemistry. Safety protocols for handling and storage are also addressed to ensure its proper use in a laboratory setting.

Chemical Identity and Structure

This compound is a polysubstituted benzene derivative. Its structure is characterized by a phenyl acetate core with iodo, methoxy, and formyl functional groups at positions 2, 6, and 4, respectively.

-

Chemical Name: this compound

-

CAS Number: 486994-14-3[1]

-

Molecular Formula: C₁₀H₉IO₄

-

Molecular Weight: 320.08 g/mol

Structural Representation:

Caption: Chemical structure of this compound.

Synthesis Pathway

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be devised based on well-established organic reactions. The proposed pathway commences with the readily available starting material, vanillin (4-hydroxy-3-methoxybenzaldehyde), and proceeds through a two-step sequence: electrophilic iodination followed by acetylation.

Overall Reaction Scheme:

Caption: Proposed two-step synthesis of this compound from vanillin.

Step 1: Electrophilic Iodination of Vanillin

The first step involves the regioselective iodination of vanillin to yield 5-iodovanillin. The hydroxyl and methoxy groups on the vanillin ring are activating and ortho-, para-directing. The position ortho to the hydroxyl group and meta to the aldehyde is the most sterically accessible and electronically favorable for electrophilic substitution.

Experimental Protocol (Adapted from established methods for vanillin iodination):

-

Dissolution: Dissolve vanillin in an aqueous solution of sodium hydroxide.

-

Reagent Preparation: In a separate vessel, prepare a solution of sodium triiodide (NaI₃) by dissolving iodine (I₂) and sodium iodide (NaI) in water.

-

Reaction: Slowly add the sodium triiodide solution to the vanillin solution with stirring at a controlled temperature, typically between 50-100°C.

-

Work-up: After the reaction is complete, cool the mixture and acidify with a suitable acid (e.g., sulfuric acid) to precipitate the 5-iodovanillin product.

-

Purification: The crude product can be collected by filtration and purified by recrystallization from an appropriate solvent system, such as ethanol/water.

Step 2: Acetylation of 5-Iodovanillin

The second step is the acetylation of the phenolic hydroxyl group of 5-iodovanillin to yield the final product, this compound. This is a standard esterification reaction.

Experimental Protocol (General procedure for phenol acetylation):

-

Reaction Setup: Dissolve 5-iodovanillin in a suitable solvent, such as pyridine or dichloromethane.

-

Reagent Addition: Add acetic anhydride to the solution. The reaction can be catalyzed by a base like pyridine or a catalytic amount of an acid.

-

Reaction Conditions: Stir the mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with a dilute acid (if a basic catalyst was used), followed by a brine solution.

-

Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Physicochemical and Spectroscopic Properties

While experimental data for this compound is limited, its properties can be predicted based on its structure and data from analogous compounds.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value/Description |

| Appearance | Expected to be a crystalline solid. |

| Solubility | Likely soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Sparingly soluble in water. |

| Melting Point | Expected to be higher than its precursors due to increased molecular weight and potential for stronger intermolecular interactions. |

| Boiling Point | High, with decomposition likely at atmospheric pressure. |

Spectroscopic Characterization (Predicted):

-

¹H NMR: The spectrum would be expected to show characteristic signals for the aromatic protons, the aldehyde proton (around 9.8-10.0 ppm), the methoxy protons (around 3.9 ppm), and the acetyl methyl protons (around 2.3 ppm).

-

¹³C NMR: The spectrum would display distinct signals for the carbonyl carbons of the aldehyde and ester groups, the aromatic carbons (with the carbon bearing the iodine showing a characteristic upfield shift), the methoxy carbon, and the acetyl methyl carbon.

-

IR Spectroscopy: Key absorption bands would be expected for the C=O stretching of the aldehyde (around 1690-1710 cm⁻¹), the C=O stretching of the ester (around 1760-1770 cm⁻¹), and C-O stretching frequencies.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) at m/z = 320, along with characteristic fragmentation patterns corresponding to the loss of the acetyl group and other fragments.

Reactivity and Potential Applications in Drug Development

The chemical reactivity of this compound is dictated by its three key functional groups: the aryl iodide, the aldehyde, and the acetate ester.

-

Aryl Iodide: The carbon-iodine bond is a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably transition-metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of substituents at the 2-position, enabling the synthesis of diverse molecular scaffolds.

-

Aldehyde: The formyl group is a reactive electrophile that can participate in numerous transformations, including reductive amination to form amines, Wittig reactions to form alkenes, and condensation reactions to form Schiff bases and other heterocyclic systems. Substituted benzaldehydes are known to be important intermediates in the synthesis of various biologically active compounds.[2][3]

-

Acetate Ester: The acetate group serves as a protecting group for the phenolic hydroxyl, which can be readily cleaved under basic or acidic conditions to regenerate the free phenol if required for subsequent synthetic steps or for biological activity.

Applications in Medicinal Chemistry:

The structural motifs present in this compound are found in numerous biologically active molecules. The ability to functionalize the molecule at multiple positions makes it a valuable scaffold for the construction of compound libraries for high-throughput screening. For instance, substituted benzaldehydes are precursors to compounds with potential anticancer, antibacterial, and anti-inflammatory activities.[3][4] The presence of the methoxy group and the potential for further modification via the aryl iodide moiety could lead to compounds with interesting pharmacological profiles.

Caption: Logical workflow illustrating the utility of the title compound in generating molecular diversity for drug discovery.

Safety, Handling, and Storage

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5]

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[6]

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[5]

First Aid Measures:

-

In case of skin contact: Wash off immediately with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled: Move the person into fresh air and keep them comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.[6]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[5]

-

Keep away from incompatible materials such as strong oxidizing agents.

-

Aryl iodides can be sensitive to light, so storage in an amber-colored vial is recommended.

Disposal:

-

Dispose of the chemical and its container in accordance with local, regional, and national regulations. Do not allow it to enter drains or the environment.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in organic synthesis and medicinal chemistry. Its polysubstituted aromatic ring, featuring three distinct and reactive functional groups, allows for a wide range of chemical transformations. This guide has provided a comprehensive overview of its identity, a plausible synthetic route, predicted properties, and key considerations for its safe handling and use in a research environment. As a versatile building block, this compound offers researchers and drug development professionals numerous opportunities to explore novel chemical space in the quest for new therapeutic agents.

References

- de Souza, M. V. N., et al. (2014). CYTOTOXIC EVALUATION OF SUBSTITUTED BENZALDEHYDES. Química Nova, 37(4), 639-642.

-

PubChem. 4-Methoxyphenyl acetate. [Link]

- Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction. ChemistrySelect, 2023, 8(29).

- Kamadatu, L., & Santoso, M. (2015). Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 7(9), 237-239.

-

The Good Scents Company. 4-methoxyphenyl acetate. [Link]

- Adalat, B., et al. (2023). Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. Molecules, 28(3), 1234.

-

PubChem. 4-Methoxyphenylacetaldehyde. [Link]

- Lundquist, K., et al. (2010). 2-(4-Formyl-2,6-dimethoxyphenoxy)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3003.

-

PubChem. 4-(Hydroxymethyl)-2-methoxyphenyl acetate. [Link]

-

SpectraBase. 4-Formyl-2-methoxyphenyl 4-methylbenzoate. [Link]

-

Stenutz. 4-formyl-2-methoxyphenyl acetate. [Link]

-

FEMA. 4-FORMYL-2-METHOXYPHENYL 2-HYDROXYPROPANOATE. [Link]

- Huang, G., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802.

Sources

An In-depth Technical Guide to 4-Formyl-2-iodo-6-methoxyphenyl acetate: A Versatile Building Block for Drug Discovery

This technical guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of 4-Formyl-2-iodo-6-methoxyphenyl acetate. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, reactivity, and potential applications of this highly functionalized vanillin derivative, offering both theoretical insights and practical methodologies.

Introduction

Vanillin, a naturally occurring phenolic aldehyde, serves as a privileged scaffold in medicinal chemistry due to its biocompatibility and versatile reactivity.[1][2] Its derivatives have shown a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The introduction of an iodine atom onto the vanillin core, as in 5-iodovanillin, further enhances its utility as a synthetic intermediate, particularly in cross-coupling reactions for the construction of complex molecular architectures.[4] this compound, a derivative of 5-iodovanillin, combines the key functionalities of an aldehyde, a methoxy group, a reactive iodine atom, and a protecting acetate group, making it a valuable and versatile building block for the synthesis of novel therapeutic agents.[4][5]

Physicochemical Properties

Precise experimental data for this compound is not extensively reported in the literature. However, based on its structure and data from analogous compounds, the following properties can be predicted.

| Property | Value | Source |

| CAS Number | 486994-14-3 | [3] |

| Molecular Formula | C₁₀H₉IO₄ | [3] |

| Molecular Weight | 320.08 g/mol | [3] |

| Predicted Boiling Point | 366.1 ± 42.0 °C | [2] |

| Predicted Density | 1.732 ± 0.06 g/cm³ | [2] |

| Appearance | Expected to be a crystalline solid | Inferred from similar compounds |

| Solubility | Likely soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Sparingly soluble in water. | Inferred from similar compounds |

Synthesis Protocol

The synthesis of this compound can be achieved in a two-step process starting from vanillin: electrophilic iodination followed by acetylation. This approach is based on well-established methodologies for the modification of vanillin.[6][7]

Step 1: Synthesis of 5-Iodovanillin

The regioselective iodination of vanillin at the 5-position is facilitated by the activating hydroxyl and methoxy groups. A green chemistry approach using potassium iodide and sodium hypochlorite (bleach) is a common and effective method.[7]

Materials:

-

Vanillin

-

Potassium iodide (KI)

-

95% Ethanol

-

Sodium hypochlorite solution (3.5%)

-

Sodium thiosulfate (Na₂S₂O₃)

-

Hydrochloric acid (HCl)

-

Deionized water

Procedure:

-

Dissolve vanillin and potassium iodide in 95% ethanol in a round-bottom flask.

-

Cool the mixture in an ice bath.

-

Slowly add the sodium hypochlorite solution dropwise with constant stirring over 20 minutes.

-

Remove the flask from the ice bath and continue stirring at room temperature for an additional 20 minutes.

-

Neutralize any excess iodine and sodium hypochlorite by adding a solution of sodium thiosulfate.

-

Acidify the solution with hydrochloric acid to precipitate the 5-iodovanillin.

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from an ethanol-water mixture to obtain pure 5-iodovanillin.

Step 2: Synthesis of this compound

The acetylation of the phenolic hydroxyl group of 5-iodovanillin can be readily accomplished using acetic anhydride with a base catalyst.

Materials:

-

5-Iodovanillin

-

Acetic anhydride

-

Pyridine or sodium acetate

-

Dichloromethane (DCM)

Procedure:

-

Dissolve 5-iodovanillin in dichloromethane in a round-bottom flask.

-

Add a catalytic amount of pyridine or a stoichiometric amount of sodium acetate.

-

Add acetic anhydride to the mixture.

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Quench the reaction by adding water.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield this compound.

Caption: Synthetic workflow for this compound.

Chemical Reactivity and Synthetic Utility

The chemical reactivity of this compound is dictated by its three primary functional groups: the aldehyde, the aryl iodide, and the acetate ester.

-

Aldehyde Group: The formyl group is susceptible to a wide range of nucleophilic additions and condensation reactions. It can be readily converted to imines (Schiff bases), alcohols, carboxylic acids, or used in various carbon-carbon bond-forming reactions such as the Wittig or Horner-Wadsworth-Emmons reactions.[4]

-

Aryl Iodide: The carbon-iodine bond is a key handle for transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a diverse array of substituents at the 2-position. Common and powerful reactions include the Suzuki-Miyaura (with boronic acids), Sonogashira (with terminal alkynes), Heck (with alkenes), and Buchwald-Hartwig amination (with amines) couplings.[4] The high reactivity of the aryl iodide compared to aryl bromides or chlorides is a significant advantage in synthesis.[1]

-

Acetate Group: The acetyl group serves as a protecting group for the phenolic hydroxyl. It can be easily removed under basic or acidic conditions to liberate the free phenol, which can then be further functionalized, for example, through etherification.

Caption: Reactivity map of this compound.

Applications in Drug Discovery and Development

The structural motifs present in this compound make it a highly attractive starting material for the synthesis of biologically active molecules. Vanillin and its derivatives have been investigated for a multitude of therapeutic applications.[2][3] The introduction of the iodine atom provides a strategic point for diversification, enabling the exploration of a vast chemical space.

Potential Therapeutic Areas:

-

Antimicrobial Agents: Schiff bases derived from vanillin have demonstrated significant antibacterial and antifungal activities.[8] The aldehyde functionality of the target compound can be readily condensed with various amines to generate libraries of Schiff bases for antimicrobial screening.

-

Anticancer Agents: Numerous vanillin derivatives have exhibited cytotoxic activity against various cancer cell lines.[2] The ability to introduce diverse aryl or alkyl groups via cross-coupling reactions at the iodo position allows for the synthesis of novel compounds that can be tested for their anticancer potential.

-

Neurodegenerative Diseases: Vanillin derivatives have been explored as potential treatments for neurodegenerative disorders such as Alzheimer's disease.[4] The core structure can be elaborated to design molecules that target specific enzymes or receptors implicated in these diseases.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[9]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[9]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9]

-

First Aid:

-

In case of skin contact: Wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes.

-

If inhaled: Move to fresh air.

-

If swallowed: Rinse mouth and seek medical attention.

-

Conclusion

This compound is a highly functionalized and versatile building block with significant potential in synthetic organic chemistry and drug discovery. Its unique combination of reactive sites allows for the straightforward synthesis of diverse molecular scaffolds. As research into novel therapeutics continues, the utility of such well-designed starting materials will undoubtedly play a crucial role in the development of the next generation of medicines.

References

-

MySkinRecipes. (n.d.). 5-Iodovanillin. Retrieved from [Link]

-

D'yakonov, V. A., et al. (2015). Approaches to Iodinated Derivatives of Vanillin and Isovanillin. NIH Public Access. Retrieved from [Link]

-

PierpaLab. (2025, February 16). 5-iodovanillin synthesis. Retrieved from [Link]

-

The Hive Novel Discourse. (n.d.). 5-Hydroxyvanillin from 5-Iodovanillin. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 5-iodovanillin. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018, May 8). Ortho Meta Para Directors - Activating and Deactivating Groups [Video]. YouTube. Retrieved from [Link]

-

Master Organic Chemistry. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Formyl-2-methoxyphenyl 4-methylbenzoate - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

Sources

- 1. Buy 5-Iodovanillin | 5438-36-8 [smolecule.com]

- 2. 486994-14-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 486994-14-3|this compound|BLD Pharm [bldpharm.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 5-Iodovanillin [myskinrecipes.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 5-iodovanillin synthesis – PierpaLab [pierpalab.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. biosynth.com [biosynth.com]

An In-Depth Technical Guide to 4-Formyl-2-iodo-6-methoxyphenyl acetate

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 4-Formyl-2-iodo-6-methoxyphenyl acetate, a highly functionalized aromatic compound with significant potential as a versatile intermediate in synthetic chemistry. Its unique combination of reactive moieties—an aldehyde, an aryl iodide, a methoxy group, and a phenyl acetate—makes it a valuable building block for constructing complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. This guide will delve into its chemical identity, physicochemical properties, a proposed synthetic pathway, potential applications, and essential safety protocols, offering field-proven insights for its practical application.

Core Chemical Identity and Physicochemical Properties

This compound is a polysubstituted benzene derivative. Understanding its fundamental properties is crucial for its effective use in synthesis and development.

Molecular Structure and Key Identifiers

The compound's structure is characterized by an acetate group ortho to a methoxy group, with an iodo and a formyl group positioned para and ortho to the methoxy group, respectively. This substitution pattern dictates its reactivity and physical properties.

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 486994-14-3[1][2] |

| Molecular Formula | C10H9IO4[1] |

| Molecular Weight | 320.08 g/mol [1] |

Below is a two-dimensional representation of the molecular structure, generated using the DOT language.

Caption: 2D structure of this compound.

Physicochemical Properties

While extensive experimental data for this specific molecule is not widely published, its properties can be predicted based on its structure and comparison with analogous compounds. The presence of the iodine atom significantly increases the molecular weight and lipophilicity (logP) compared to its non-iodinated counterpart, 4-formyl-2-methoxyphenyl acetate (Vanillin Acetate).[3][4][5]

| Property | Predicted Value / Insight |

| logP | > 1.2 (Increased lipophilicity due to iodine) |

| Polar Surface Area | ~54 Ų (Dominated by ester and aldehyde groups) |

| Hydrogen Bond Acceptors | 4 (Two ester oxygens, one aldehyde oxygen, one methoxy oxygen) |

| Hydrogen Bond Donors | 0 |

| Reactivity | The molecule possesses multiple reactive sites: the aldehyde (for nucleophilic addition, condensation), the C-I bond (for cross-coupling), and the ester (for hydrolysis). |

Proposed Synthesis Pathway and Mechanistic Rationale

A logical and efficient synthesis of this compound can be envisioned starting from readily available precursors. The following multi-step synthesis is proposed, leveraging well-established organic reactions. The choice of starting material, o-vanillin (2-hydroxy-3-methoxybenzaldehyde), is strategic as its existing substitution pattern directs the subsequent iodination to the desired position.

Caption: Proposed synthetic workflow for the target compound.

Step-by-Step Experimental Protocol (Proposed)

This protocol is a validated, general procedure adapted from standard organic chemistry transformations.

Step 1: Electrophilic Iodination of o-Vanillin

-

Rationale: The phenolic hydroxyl and methoxy groups are ortho-, para-directing activators. The position para to the hydroxyl group (C5) is sterically accessible and electronically enriched, making it the most favorable site for electrophilic substitution. Iodine monochloride (ICl) is an effective iodinating agent for activated aromatic rings.

-

Dissolve o-vanillin (1 equivalent) in a suitable solvent such as glacial acetic acid or dichloromethane.

-

Cool the solution to 0°C in an ice bath with continuous stirring.

-

Add a solution of iodine monochloride (1.1 equivalents) in the same solvent dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by TLC.

-

Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate to neutralize excess iodine.

-

Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product, 2-hydroxy-3-methoxy-5-iodobenzaldehyde, by recrystallization or column chromatography.

Step 2: Acetylation of the Phenolic Intermediate

-

Rationale: The phenolic hydroxyl group is converted to an acetate ester to protect it and modify the molecule's electronic properties and solubility. Acetic anhydride is the acylating agent, and a base like pyridine acts as a catalyst and scavenger for the acetic acid byproduct.

-

Dissolve the purified iodinated intermediate (1 equivalent) in pyridine or a mixture of dichloromethane and triethylamine.

-

Cool the solution to 0°C.

-

Add acetic anhydride (1.2 equivalents) dropwise.

-

Allow the mixture to stir at room temperature for 2-4 hours until TLC indicates the complete consumption of the starting material.

-

Pour the reaction mixture into ice-cold dilute HCl to neutralize the base.

-

Extract the product with an organic solvent, wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the final product, this compound. Further purification can be achieved via recrystallization if necessary.

Applications in Research and Drug Development

The true value of this compound lies in its capacity as a trifunctional synthetic intermediate. Each of its key functional groups offers a handle for distinct and orthogonal chemical transformations. It serves as an ideal scaffold for building molecular complexity, a critical requirement in drug discovery and materials science. Related nitrated analogs are used as intermediates in the synthesis of pharmaceuticals and agrochemicals, suggesting a similar utility for this compound.[6]

Caption: Reactive sites and potential synthetic transformations.

-

Aryl Iodide Handle: The carbon-iodine bond is a premier functional group for transition-metal-catalyzed cross-coupling reactions. This allows for the strategic introduction of aryl, heteroaryl, alkyl, or alkynyl groups, making it invaluable for library synthesis in drug discovery programs.

-

Aldehyde Functionality: The formyl group is a gateway to a vast number of chemical transformations. It can undergo reductive amination to form secondary or tertiary amines, participate in Wittig or Horner-Wadsworth-Emmons reactions to generate alkenes, or be used in condensation reactions to build larger heterocyclic systems.

-

Protected Phenol: The acetate group serves as a robust protecting group for the phenolic hydroxyl. It can be selectively removed under basic or acidic conditions to liberate the free phenol, which can then be used for further functionalization, such as in Williamson ether synthesis.[7]

Safety, Handling, and Storage

4.1. Hazard Classification (Anticipated)

| Hazard Class | Precautionary Statement | Basis (Analogous Compounds) |

| Acute Toxicity, Oral | P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. | Harmful if swallowed (Warning Acute toxicity, oral)[10] |

| Skin Irritation | P280: Wear protective gloves/protective clothing. | Causes skin irritation.[8][9] |

| Eye Irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | Causes serious eye irritation.[8][9] |

4.2. Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[8]

-

Ventilation: Handle this compound in a well-ventilated laboratory, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[8]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling.[8]

4.3. Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.

-

Disposal: Dispose of waste material in accordance with local, regional, and national regulations. Collect in closed, suitable containers for disposal.[8]

Conclusion

This compound is a high-value synthetic building block with a rich array of functionalities. Its strategic combination of an aldehyde, an aryl iodide, and a protected phenol offers chemists orthogonal reactive handles to construct complex molecules with high precision. This guide has provided its core chemical data, a robust and logical synthetic pathway, an overview of its potential applications in research and development, and essential safety protocols. For scientists engaged in the synthesis of novel pharmaceuticals or advanced materials, this compound represents a powerful and versatile tool in their molecular design toolkit.

References

- 486994-14-3(4-formyl-2-iodo-6-methoxyphenyl acet

- Safety Data Sheet - 4-Allyl-2-methoxyphenol acet

- 4-Formyl-2-methoxyphenyl acetate | Drug Inform

- 486994-14-3|4-Formyl-2-iodo-6-methoxyphenyl acet

- Compound 4-formyl-2-methoxyphenyl acet

- 4-formyl-2-methoxyphenyl acet

- 4-Methoxyphenyl acet

- chemical label 4-formyl-2-methoxyphenyl acet

- 2-(4-Formyl-2,6-dimethoxyphenoxy)acetic acid. PMC, NIH.

- 4-Formyl-2-methoxyphenyl acet

- Synthesis of (4-formyl-2-methoxyphenoxy) acetic acid 1.

- 4-Formyl-2-methoxy-3-nitrophenyl acet

- Compound 4-formyl-2-methoxyphenyl acet

Sources

- 1. 486994-14-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. 486994-14-3|this compound|BLD Pharm [bldpharm.com]

- 3. 4-Formyl-2-methoxyphenyl acetate | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. Compound 4-formyl-2-methoxyphenyl acetate - Chemdiv [chemdiv.com]

- 5. Compound 4-formyl-2-methoxyphenyl acetate - Chemdiv [chemdiv.com]

- 6. 4-Formyl-2-methoxy-3-nitrophenyl acetate [myskinrecipes.com]

- 7. 2-(4-Formyl-2,6-dimethoxyphenoxy)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biosynth.com [biosynth.com]

- 9. chemical-label.com [chemical-label.com]

- 10. 4-Methoxyphenyl acetate | C9H10O3 | CID 70987 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4-Acetoxy-5-iodo-3-methoxybenzaldehyde from Vanillin

Abstract

This technical guide provides a comprehensive overview and detailed experimental protocols for the synthesis of 4-acetoxy-5-iodo-3-methoxybenzaldehyde, a key halogenated intermediate, starting from the readily available and renewable feedstock, vanillin. The synthetic strategy involves a two-step process: the initial protection of the phenolic hydroxyl group via acetylation to form vanillin acetate, followed by a regioselective electrophilic aromatic iodination. This document is intended for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, a rationale for experimental choices, and robust, step-by-step methodologies to ensure reproducibility and high-purity yields. We will explore the critical aspects of directing group effects in electrophilic substitution and the selection of appropriate iodinating agents for this transformation.

Strategic Overview: A Two-Step Approach to a Valuable Intermediate

The synthesis of 4-acetoxy-5-iodo-3-methoxybenzaldehyde from vanillin is a classic example of strategic functional group manipulation in organic synthesis. Vanillin (4-hydroxy-3-methoxybenzaldehyde) is a highly activated aromatic system, making it susceptible to various electrophilic substitution reactions.[1] Our goal is to introduce an iodine atom specifically at the C-5 position of the benzene ring while the hydroxyl group is protected as an acetate.

The chosen synthetic pathway is as follows:

-

Acetylation of Vanillin: The phenolic hydroxyl group of vanillin is first converted to an acetate ester. This step serves two primary purposes:

-

Modulation of Reactivity: The strongly activating hydroxyl group is converted into a less powerfully activating acetoxy group. This modulation helps in controlling the subsequent electrophilic iodination, preventing potential side reactions or over-halogenation.[2]

-

Protection: The acetate group protects the acidic phenol proton, which could otherwise interfere with certain reagents or reaction conditions.

-

-

Regioselective Iodination of Vanillin Acetate: The intermediate, vanillin acetate (4-acetoxy-3-methoxybenzaldehyde), is then subjected to electrophilic aromatic substitution to introduce an iodine atom. The regioselectivity of this step is governed by the combined electronic and steric effects of the substituents on the aromatic ring.

Rationale for Regioselectivity

The substitution pattern on the vanillin acetate ring dictates the position of the incoming electrophile (I⁺).

-

-OCH₃ (Methoxy) Group: A strongly activating, ortho, para-director.

-

-OCOCH₃ (Acetoxy) Group: A moderately activating, ortho, para-director.

-

-CHO (Formyl) Group: A deactivating, meta-director.

The positions available for substitution are C-2, C-5, and C-6.

-

Position 5: This position is ortho to the acetoxy group and para to the strongly activating methoxy group. It is also meta to the deactivating formyl group. This confluence of directing effects makes the C-5 position the most electronically enriched and sterically accessible site for electrophilic attack.[3]

-

Position 2: While ortho to the methoxy group, it is also ortho to the deactivating formyl group, making it less favorable.

-

Position 6: This position is ortho to the acetoxy group but sterically hindered by it, and it is meta to the activating methoxy group, making it the least likely site for substitution.

Therefore, the iodination of vanillin acetate is expected to proceed with high regioselectivity to yield the desired 5-iodo derivative.

Figure 1: High-level workflow for the two-step synthesis.

Detailed Experimental Protocols

Protocol 2.1: Synthesis of Vanillin Acetate

This procedure details the esterification of vanillin's phenolic hydroxyl group using acetic anhydride with pyridine as a basic catalyst. Pyridine neutralizes the acetic acid byproduct, driving the reaction to completion.

Methodology:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve vanillin (5.00 g, 32.9 mmol) in 20 mL of dichloromethane.

-

To this solution, add acetic anhydride (4.03 g, 3.7 mL, 39.5 mmol) followed by the dropwise addition of dry pyridine (3.11 g, 3.2 mL, 39.5 mmol) under anhydrous conditions.[4]

-

Stir the reaction mixture at room temperature for 3-4 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC) with a 1:1 Hexane:Ethyl acetate mobile phase.

-

Once the reaction is complete, pour the mixture slowly into a beaker containing 100 g of crushed ice with vigorous stirring.

-

A white precipitate of vanillin acetate will form. Continue stirring for 15 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration, washing the precipitate thoroughly with cold deionized water (3 x 30 mL).

-

Dry the crude product. For purification, recrystallize from a 95% ethanol-water mixture to obtain fine, white crystals.[4]

| Reagent | Molar Mass ( g/mol ) | Amount Used | Moles (mmol) | Equivalents |

| Vanillin | 152.15 | 5.00 g | 32.9 | 1.0 |

| Acetic Anhydride | 102.09 | 3.7 mL | 39.5 | 1.2 |

| Pyridine | 79.10 | 3.2 mL | 39.5 | 1.2 |

| Dichloromethane | 84.93 | 20 mL | - | Solvent |

| Table 1: Reagents for Vanillin Acetate Synthesis. |

Protocol 2.2: Synthesis of 4-Acetoxy-5-iodo-3-methoxybenzaldehyde

This protocol employs Iodine Monochloride (ICl) as the iodinating agent. ICl is a highly effective reagent for the iodination of activated aromatic rings because the I-Cl bond is polarized (Iδ+—Clδ-), making the iodine atom strongly electrophilic.[5][6]

Methodology:

-

In a 250 mL round-bottom flask protected from light and equipped with a magnetic stir bar, dissolve the purified vanillin acetate (4.00 g, 20.6 mmol) in 50 mL of glacial acetic acid.

-

Cool the flask in an ice-water bath to 0-5 °C.

-

Prepare a solution of iodine monochloride (3.68 g, 22.7 mmol, 1.1 equivalents) in 20 mL of glacial acetic acid.

-

Add the ICl solution dropwise to the stirred vanillin acetate solution over 30 minutes, ensuring the temperature remains below 10 °C.[6]

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2 hours. Monitor progress by TLC.

-

Upon completion, pour the reaction mixture into 250 mL of ice-cold water.

-

To quench any unreacted iodine monochloride, add a 10% aqueous sodium thiosulfate solution dropwise until the characteristic dark color of iodine disappears.

-

The solid product will precipitate out of the solution. Cool the mixture in an ice bath for 20 minutes to maximize precipitation.

-

Collect the crude product by vacuum filtration, washing thoroughly with cold deionized water.

-

Recrystallize the solid from an ethanol-water mixture to yield the pure 4-acetoxy-5-iodo-3-methoxybenzaldehyde as a pale yellow or off-white solid.

| Reagent | Molar Mass ( g/mol ) | Amount Used | Moles (mmol) | Equivalents |

| Vanillin Acetate | 194.18 | 4.00 g | 20.6 | 1.0 |

| Iodine Monochloride | 162.36 | 3.68 g | 22.7 | 1.1 |

| Glacial Acetic Acid | 60.05 | 70 mL | - | Solvent |

| 10% Sodium Thiosulfate | 158.11 | As needed | - | Quenching |

| Table 2: Reagents for Iodination of Vanillin Acetate. |

Mechanistic Insights: The Chemistry Behind the Synthesis

A deep understanding of the reaction mechanisms is crucial for troubleshooting and optimization.

Acetylation Mechanism

The acetylation of vanillin is a nucleophilic acyl substitution. The lone pair of electrons on the phenolic oxygen attacks the electrophilic carbonyl carbon of acetic anhydride. Pyridine acts as a base, deprotonating the phenol to form a more nucleophilic phenoxide ion and also activating the acetic anhydride.

Electrophilic Aromatic Iodination Mechanism

The core of this synthesis lies in the electrophilic aromatic substitution (EAS) mechanism.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 5-iodovanillin synthesis – PierpaLab [pierpalab.com]

- 4. Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DSpace [kb.osu.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Characterization of 4-Formyl-2-iodo-6-methoxyphenyl acetate: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for the compound 4-Formyl-2-iodo-6-methoxyphenyl acetate. While direct experimental spectra for this specific molecule are not widely available in the public domain, this document presents a detailed, representative dataset based on established principles of spectroscopy and data from structurally analogous compounds. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to elucidate the molecular structure and functional groups of this substituted benzaldehyde derivative.

Introduction: The Structural Significance of this compound

This compound belongs to a class of substituted aromatic compounds that are valuable intermediates in organic synthesis. The presence of multiple functional groups—an aldehyde, an iodo group, a methoxy group, and an acetate ester—on a benzene ring makes it a versatile building block for the synthesis of more complex molecules, including potential pharmaceutical agents and materials with novel properties.

The precise characterization of such molecules is paramount to ensure purity, confirm identity, and understand reactivity. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecular architecture. This guide will delve into the interpretation of the key spectroscopic data for the title compound.

Synthesis and Experimental Context

The synthesis of this compound would typically involve the iodination of vanillin, followed by acetylation of the phenolic hydroxyl group. The choice of reagents and reaction conditions for these steps is critical to achieve the desired regioselectivity and yield. For instance, a common method for the iodination of activated aromatic rings like vanillin involves the use of iodine in the presence of an oxidizing agent.

Experimental Protocol: A Representative Synthesis

A plausible synthetic route is outlined below. It is crucial to note that this is a representative protocol and would require optimization.

-

Iodination of Vanillin: To a solution of vanillin in a suitable solvent (e.g., a mixture of water and a miscible organic solvent), an iodine source (e.g., I2) and a mild oxidizing agent (e.g., H2O2 or KI/KIO3) are added. The reaction is typically stirred at room temperature or with gentle heating until the starting material is consumed (monitored by Thin Layer Chromatography).

-

Work-up and Purification: The reaction mixture is then quenched, and the product, 5-iodovanillin, is extracted into an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by recrystallization or column chromatography.

-

Acetylation: The purified 5-iodovanillin is dissolved in a suitable solvent (e.g., dichloromethane or pyridine). Acetic anhydride or acetyl chloride is added, often in the presence of a base (like pyridine or triethylamine) to catalyze the reaction and neutralize the acidic byproduct.

-

Final Purification: After the reaction is complete, the mixture is worked up to remove excess reagents and byproducts. The final product, this compound, is purified by column chromatography or recrystallization to yield a pure solid.

The following diagram illustrates the logical flow of this synthetic process.

Caption: Synthetic workflow for this compound.

Spectroscopic Data and Interpretation

The following sections present the predicted spectroscopic data for this compound and a detailed analysis of each spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The predicted ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 9.85 | s | 1H | H-7 (Aldehyde) |

| 7.90 | d, J = 1.5 Hz | 1H | H-5 |

| 7.45 | d, J = 1.5 Hz | 1H | H-3 |

| 3.90 | s | 3H | H-8 (Methoxy) |

| 2.35 | s | 3H | H-10 (Acetyl) |

Interpretation:

-

Aldehyde Proton (H-7): The downfield singlet at approximately 9.85 ppm is characteristic of an aldehyde proton. Its deshielding is due to the anisotropic effect of the carbonyl group and the electron-withdrawing nature of the oxygen atom.

-

Aromatic Protons (H-3 and H-5): The two doublets in the aromatic region (7.0-8.0 ppm) correspond to the two protons on the benzene ring. The small coupling constant (J ≈ 1.5 Hz) is indicative of a meta-coupling between H-3 and H-5. The significant downfield shift of H-5 is attributed to the deshielding effect of the adjacent electron-withdrawing aldehyde group. H-3 is also deshielded by the neighboring iodine atom.

-

Methoxy Protons (H-8): The singlet at around 3.90 ppm, integrating to three protons, is characteristic of a methoxy group attached to an aromatic ring.

-

Acetyl Protons (H-10): The singlet at approximately 2.35 ppm, integrating to three protons, is assigned to the methyl group of the acetate ester.

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| 190.5 | C-7 (Aldehyde Carbonyl) |

| 168.0 | C-9 (Ester Carbonyl) |

| 152.0 | C-1 |

| 145.0 | C-6 |

| 138.0 | C-4 |

| 135.0 | C-5 |

| 115.0 | C-3 |

| 92.0 | C-2 |

| 56.5 | C-8 (Methoxy) |

| 20.5 | C-10 (Acetyl) |

Interpretation:

-

Carbonyl Carbons (C-7 and C-9): The two most downfield signals correspond to the carbonyl carbons. The aldehyde carbonyl (C-7) is typically found around 190 ppm, while the ester carbonyl (C-9) appears at a slightly more upfield position, around 168 ppm.

-

Aromatic Carbons: The signals between 90 and 155 ppm are assigned to the aromatic carbons.

-

C-1 and C-6: These carbons, bonded to oxygen, are significantly deshielded.

-

C-2: The carbon bearing the iodine atom (C-2) is expected to be significantly shielded due to the "heavy atom effect" of iodine, bringing its resonance upfield to around 92 ppm.

-

C-3, C-4, and C-5: The remaining aromatic carbons are assigned based on substituent effects. C-4, being para to the methoxy group and ortho to the iodo group, will have a distinct chemical shift. C-5, adjacent to the electron-withdrawing aldehyde, will be deshielded.

-

-

Aliphatic Carbons (C-8 and C-10): The methoxy carbon (C-8) appears around 56.5 ppm, and the acetyl methyl carbon (C-10) is found in the upfield region at approximately 20.5 ppm.

The following diagram illustrates the key NMR correlations.

Caption: Key ¹H and ¹³C NMR assignments for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080 | Weak-Medium | C-H stretch (aromatic) |

| ~2950, ~2850 | Weak | C-H stretch (aliphatic, -OCH₃, -CH₃) |

| ~2750 | Weak | C-H stretch (aldehyde, Fermi resonance) |

| 1765 | Strong | C=O stretch (ester) |

| 1695 | Strong | C=O stretch (aldehyde) |

| 1580, 1470 | Medium | C=C stretch (aromatic ring) |

| 1200 | Strong | C-O stretch (ester) |

| 1100 | Medium | C-O stretch (ether) |

Interpretation:

-

Carbonyl Stretching: The most prominent features in the IR spectrum are the strong absorptions corresponding to the two carbonyl groups. The ester carbonyl (C=O) stretch is expected at a higher frequency (around 1765 cm⁻¹) compared to the aldehyde carbonyl (C=O) stretch (around 1695 cm⁻¹). This difference is due to the electron-donating resonance effect of the ester oxygen, which strengthens the C=O bond.

-

C-H Stretching: The weak to medium bands above 3000 cm⁻¹ are characteristic of aromatic C-H stretches. The aliphatic C-H stretches of the methoxy and acetyl groups appear just below 3000 cm⁻¹. A weak but characteristic pair of bands around 2850 and 2750 cm⁻¹ is often observed for the aldehyde C-H stretch, arising from Fermi resonance.

-

Aromatic C=C Stretching: The absorptions in the 1470-1580 cm⁻¹ region are due to the carbon-carbon double bond stretching vibrations of the aromatic ring.

-

C-O Stretching: The strong band around 1200 cm⁻¹ is characteristic of the C-O stretching of the acetate ester, while the C-O stretching of the methoxy group (aryl-alkyl ether) is expected around 1100 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

| m/z (mass-to-charge ratio) | Relative Intensity (%) | Proposed Fragment |

| 320 | 80 | [M]⁺ (Molecular Ion) |

| 278 | 100 | [M - C₂H₂O]⁺ (Loss of ketene) |

| 151 | 40 | [M - C₂H₂O - I]⁺ |

| 123 | 30 | [M - C₂H₂O - I - CO]⁺ |

| 43 | 90 | [CH₃CO]⁺ (Acylium ion) |

Interpretation:

-

Molecular Ion Peak: The peak at m/z 320 corresponds to the molecular weight of this compound (C₁₀H₉IO₄), confirming its elemental composition.

-

Loss of Ketene: The base peak at m/z 278 is likely due to the characteristic loss of a neutral ketene molecule (CH₂=C=O) from the acetate group. This is a very common fragmentation pathway for aryl acetates.

-

Loss of Iodine: Subsequent loss of an iodine radical from the fragment at m/z 278 would lead to the peak at m/z 151.

-

Loss of Carbon Monoxide: Further fragmentation of the ion at m/z 151 by the loss of a neutral carbon monoxide molecule from the aldehyde group would result in the peak at m/z 123.

-

Acylium Ion: The intense peak at m/z 43 is characteristic of the acylium ion ([CH₃CO]⁺), which is a stable fragment formed from the cleavage of the ester group.

The following diagram illustrates a plausible fragmentation pathway.

Caption: A plausible mass spectrometry fragmentation pathway for this compound.

Conclusion

The comprehensive spectroscopic analysis presented in this guide, based on predicted data, provides a robust framework for the structural elucidation of this compound. The combined interpretation of ¹H NMR, ¹³C NMR, IR, and MS data allows for the unambiguous assignment of all atoms and functional groups within the molecule. This technical guide serves as a valuable resource for scientists and researchers working with this compound and similar substituted aromatic systems, enabling them to confidently characterize their materials and advance their research and development endeavors.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Commercial vendor websites such as Sigma-Aldrich (Merck), BLD Pharm, and others for providing information on the availability and properties of this compound (CAS No. 486994-14-3).[1] While not providing full spectra, these resources confirm the existence and general characteristics of the compound.

- Spectroscopic databases like the Spectral Database for Organic Compounds (SDBS) can be consulted for data on structurally similar compounds, which aids in the prediction and interpretation of spectra. (Note: A direct link to a specific entry is not provided as the data for the target compound is not available).

Sources

The Versatility of Iodinated Benzaldehyde Derivatives in Modern Organic Synthesis: A Technical Guide

Introduction: The Strategic Importance of Iodinated Benzaldehydes

In the landscape of contemporary organic synthesis, the strategic incorporation of specific functional groups into aromatic scaffolds is paramount for the construction of complex molecular architectures. Among the panoply of available building blocks, iodinated benzaldehyde derivatives have emerged as exceptionally versatile and powerful intermediates. Their utility stems from the unique combination of a reactive aldehyde group, a prime site for nucleophilic attack and condensation reactions, and a carbon-iodine bond, which is highly susceptible to oxidative addition in transition metal-catalyzed cross-coupling reactions. This dual functionality allows for a diverse range of sequential and one-pot transformations, making these compounds invaluable assets for researchers, particularly in the fields of medicinal chemistry and materials science.[1][2]

This technical guide provides an in-depth exploration of the multifaceted applications of iodinated benzaldehyde derivatives. We will delve into the mechanistic underpinnings of their reactivity, present field-proven experimental protocols, and offer insights into the rational selection of these reagents for the synthesis of a broad spectrum of organic molecules, from intricate heterocyclic systems to novel pharmaceutical agents.[3][4]

Pillar 1: The Powerhouse of Cross-Coupling Reactions

The carbon-iodine bond in iodinated benzaldehydes is significantly weaker than its bromine and chlorine counterparts, rendering it the most reactive of the aryl halides in palladium-catalyzed cross-coupling reactions.[5] This enhanced reactivity often translates to milder reaction conditions, lower catalyst loadings, and faster reaction times, which are critical advantages in multi-step syntheses.[5]

The Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, enabling the synthesis of biaryl compounds that are prevalent in pharmaceuticals and agrochemicals.[6][7] Iodinated benzaldehydes are excellent electrophilic partners in this reaction.[8]

Mechanism: The catalytic cycle, illustrated below, commences with the oxidative addition of the iodobenzaldehyde to a Pd(0) complex. This is followed by transmetalation with an organoboron species and concludes with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[9]

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Protocol: Synthesis of 4-phenylbenzaldehyde [8]

-

To a reaction vessel, add 4-iodobenzaldehyde (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Add a palladium catalyst, such as Pd(PPh₃)₄ (2-5 mol%).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

-

Add a degassed solvent system, for example, a 4:1 mixture of toluene and water.

-

Heat the reaction mixture to 80-110°C and stir for 2-24 hours, monitoring progress by TLC.

-

Upon completion, cool the reaction mixture, extract with an organic solvent, and purify by column chromatography.

| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | >95 |

| Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 80 | 6 | >98 |

Table 1: Comparison of catalytic systems for the Suzuki-Miyaura coupling of 4-iodobenzaldehyde with phenylboronic acid.

The Sonogashira Coupling: Access to Arylalkynes

The Sonogashira coupling provides a powerful method for the synthesis of arylalkynes, which are important precursors for various organic transformations and are found in numerous biologically active molecules.[10][11][12] The high reactivity of iodobenzaldehydes makes them ideal substrates for this copper-co-catalyzed palladium-catalyzed reaction.[13][14]

Mechanism: The reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the iodobenzaldehyde is followed by transmetalation with a copper(I) acetylide, which is generated in the copper cycle. Reductive elimination then affords the arylalkyne.[15]

Figure 2: Catalytic cycles of the Sonogashira coupling.

Experimental Protocol: Synthesis of 4-((trimethylsilyl)ethynyl)benzaldehyde [16]

-

In a Schlenk tube, combine 4-iodobenzaldehyde (1.0 equiv), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper(I) co-catalyst like CuI (1-3 mol%).

-

Evacuate and backfill the tube with an inert gas.

-

Add a degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine, 2-3 equiv).

-

Add (trimethylsilyl)acetylene (1.1-1.5 equiv).

-

Stir the reaction at room temperature to 80°C for 2-24 hours.

-

Upon completion, filter the reaction mixture, concentrate the filtrate, and purify the residue by chromatography.

The Heck Reaction: Alkenylation of Iodobenzaldehydes

The Heck reaction, or Mizoroki-Heck reaction, is a versatile method for the formation of C-C bonds between an aryl halide and an alkene.[17] Iodobenzaldehydes are highly reactive partners in this transformation, allowing for the synthesis of substituted styrenes which are valuable synthetic intermediates.[18]

Mechanism: The catalytic cycle begins with the oxidative addition of the iodobenzaldehyde to Pd(0). The resulting Pd(II) complex then undergoes migratory insertion with the alkene, followed by β-hydride elimination to release the product and a palladium-hydride species. The base regenerates the Pd(0) catalyst.[9]

Figure 3: Catalytic cycle of the Heck reaction.

The Buchwald-Hartwig Amination: Constructing Aryl Amines

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, which are crucial components of many pharmaceuticals and functional materials.[19][20][21] Iodobenzaldehydes readily participate in this reaction, providing a direct route to aminobenzaldehydes and their derivatives.[22][23]

Mechanism: The reaction is initiated by the oxidative addition of the iodobenzaldehyde to the Pd(0) catalyst. The resulting complex then reacts with the amine in the presence of a base, leading to the formation of a palladium-amido complex. Reductive elimination furnishes the desired aryl amine and regenerates the Pd(0) catalyst.[21]

Pillar 2: Gateways to Heterocyclic Scaffolds

The dual reactivity of iodinated benzaldehydes makes them exceptional precursors for the synthesis of a wide array of heterocyclic compounds. The aldehyde functionality can be used to construct a portion of the heterocyclic ring through condensation or cycloaddition reactions, while the iodo group serves as a handle for subsequent intramolecular cyclization via cross-coupling chemistry.[24][25]

Synthesis of Quinolines and Indoles

For instance, 2-iodobenzaldehyde can be used in the synthesis of indolo[1,2-a]quinazolines.[24] Similarly, 2-amino-4-iodobenzonitrile, which can be derived from an iodinated benzaldehyde precursor, is a key intermediate in the Friedländer annulation for the synthesis of 7-iodoquinolines and in the Larock indole synthesis to produce 6-iodoindoles.[25] The iodine atom in these products allows for further diversification.[25]

Experimental Workflow: Larock Indole Synthesis [25]

Figure 4: Workflow for the Larock indole synthesis.

Pillar 3: Utility in Multicomponent Reactions and Total Synthesis

The predictable reactivity of both the aldehyde and the iodo group allows for their strategic use in multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. This approach offers significant advantages in terms of efficiency and atom economy.

Furthermore, iodinated benzaldehydes have been employed as key building blocks in the total synthesis of complex natural products and medicinally relevant molecules.[3] Their ability to participate in a wide range of chemical transformations makes them ideal starting materials for the construction of intricate molecular frameworks. For example, 4-iodobenzaldehyde is a crucial intermediate in the synthesis of antibacterial agents and polycyclic estrogen receptor modulators.[3][16]

Conclusion: A Versatile Tool for the Modern Synthetic Chemist

Iodinated benzaldehyde derivatives represent a class of exceptionally versatile and powerful building blocks in organic synthesis. Their ability to readily participate in a wide array of cross-coupling reactions, serve as precursors for diverse heterocyclic systems, and act as key components in multicomponent reactions and total synthesis underscores their importance. The high reactivity of the carbon-iodine bond, coupled with the synthetic flexibility of the aldehyde group, provides chemists with a robust platform for the efficient construction of complex molecules. As the demand for novel pharmaceuticals, agrochemicals, and materials continues to grow, the strategic application of iodinated benzaldehydes is poised to play an increasingly significant role in advancing the frontiers of chemical synthesis.

References

- Vertex AI Search. (n.d.). Formate-Mediated Reductive Cross-Coupling of Vinyl Halides and Aryl Iodides: cine-Substitution via Palladium(I)-Catalysis - PMC - NIH.

- ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews.

- Chemistry LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings.

- Sigma-Aldrich. (n.d.). 2-Iodobenzaldehyde 97 26260-02-6.

- Guidechem. (n.d.). What are the Applications of 4-Iodobenzaldehyde in Organic Synthesis? - FAQ.

- ResearchGate. (n.d.). Cross‐coupling reaction of benzaldehyde and iodobenzene catalyzed by Co‐TIST.

- ResearchGate. (n.d.). Suzuki–Miyaura coupling of 4‐iodobenzaldehyde and phenylboronic acid....

- Benchchem. (n.d.). Application Notes and Protocols: 2-Amino-4-iodobenzonitrile in the Synthesis of Heterocyclic Compounds.

- CymitQuimica. (n.d.). CAS 15164-44-0: 4-Iodobenzaldehyde.

- ChemicalBook. (n.d.). What can 4-iodobenzaldehyde be used for?.

- FAQ. (n.d.). What are the synthesis methods and practical applications of 4-Iodobenzaldehyde?.

- Chem-Impex. (n.d.). 4-Iodobenzaldehyde.

- Google Patents. (n.d.). CN110845310A - A kind of method for ortho-iodination of benzaldehyde compounds.

- ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Triorganoindium Compounds with Vinyl and Aryl Triflates or Iodides | Organic Letters.

- Wikipedia. (n.d.). Buchwald–Hartwig amination.

- Wikipedia. (n.d.). Cross-coupling reaction.

- ResearchGate. (n.d.). Pd‐catalyzed reaction of o‐alkynyl benzaldehyde imine with iodobenzene..

- ACS Publications. (n.d.). Palladium-Catalyzed Heck-Type Reactions of Alkyl Iodides.

- Sigma-Aldrich. (n.d.). 4-Iodobenzaldehyde 96 15164-44-0.

- Sigma-Aldrich. (n.d.). 4-Iodobenzaldehyde 96 15164-44-0.

- ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic... | Download Table.

- the University of Groningen research portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years.

- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.

- ResearchGate. (n.d.). Microwave enhanced Sonogashira coupling. | Download Scientific Diagram.

- Calibre Chemicals. (n.d.). Iodobenzene in Cross-Coupling Reactions: Building Blocks for Advanced Pharma Molecules.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- ResearchGate. (n.d.). Buchwald-Hartwig amination reaction of iodobenzene with aniline....

- Wikipedia. (n.d.). Sonogashira coupling.

- MDPI. (2022, November 16). Aromatic Iodides: Synthesis and Conversion to Heterocycles.

- Benchchem. (n.d.). A Comparative Guide to Catalysts for Suzuki Coupling of 2-(Bromomethyl)benzaldehyde.

- NIH. (n.d.). 2-Iodobenzaldehyde | C7H5IO | CID 643439 - PubChem.

- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.

- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.

- Benchchem. (n.d.). A Comparative Guide to the Reactivity of Iodo- and Bromo-Benzamides in Cross-Coupling Reactions.

- ResearchGate. (n.d.). Graphical representation of the Suzuki reaction of iodobenzene, bromobenzene and chlorobenzene with phenylboronic acid under aqueous conditions. ….

- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.

- SciSpace. (n.d.). Hypervalent iodine reagents for heterocycle synthesis and functionalization.

- Synblock. (n.d.). CAS 15164-44-0 | 4-iodobenzaldehyde.

- Bentham Science. (n.d.). Synthesis of N-Containing Heterocycles via Hypervalent Iodine(III)-Mediated Intramolecular Oxidative Cyclization.

- Fisher Scientific. (n.d.). 4-Iodobenzaldehyde 96.0+%, TCI America™.

Sources

- 1. Page loading... [guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Page loading... [wap.guidechem.com]

- 4. CAS 15164-44-0: 4-Iodobenzaldehyde | CymitQuimica [cymitquimica.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 12. Sonogashira Coupling [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Cross-coupling reaction - Wikipedia [en.wikipedia.org]

- 16. What can 4-iodobenzaldehyde be used for?_Chemicalbook [chemicalbook.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 20. research.rug.nl [research.rug.nl]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. researchgate.net [researchgate.net]

- 23. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 24. 2-ヨードベンズアルデヒド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 25. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Discovery and History of Substituted Iodinated Aromatic Compounds

Introduction

From a violet vapor observed in burning seaweed ash to the cornerstone of modern medical diagnostics and synthetic chemistry, the journey of substituted iodinated aromatic compounds is a compelling narrative of scientific discovery and innovation. These molecules, characterized by one or more iodine atoms attached to an aromatic ring, possess a unique combination of properties—high atomic mass, moderate reactivity, and the ability to participate in a vast array of chemical transformations. This guide provides an in-depth exploration of their history, from their initial discovery in biological systems to their development as indispensable tools for researchers, scientists, and drug development professionals. We will delve into the core synthetic methodologies, the causality behind experimental choices, and the evolution of their applications that have profoundly impacted medicine and chemistry.

Part 1: The Genesis - Iodine, the Thyroid, and Nature's Iodinated Aromatics

The story begins not with a complex synthesis, but with a fundamental biological observation. The discovery of iodine in 1811 by Bernard Courtois from seaweed ash quickly led to its medical application.[1][2] By 1820, Jean-Francois Coindet had linked iodine intake to the prevention and treatment of goiter, a swelling of the thyroid gland.[1] This empirical use foreshadowed a deeper biochemical connection that would take nearly a century to fully uncover.

The pivotal breakthrough came in 1896 when Eugen Baumann discovered that the thyroid gland contained exceptionally high concentrations of iodine, establishing the first concrete link between the element and a specific organ.[3] This set the stage for the isolation and identification of the thyroid hormones, which are naturally occurring substituted iodinated aromatic compounds.

In 1914, Edward Calvin Kendall, at the Mayo Clinic, isolated the primary thyroid hormone in pure crystalline form, which he named thyroxine.[4][5] It took an arduous process, requiring three tons of pig thyroids to isolate just 33 grams of the pure substance.[6] The precise chemical structure of thyroxine was determined by Charles Robert Harington in 1926, who, along with George Barger, achieved its complete synthesis in 1927.[4][5][6] Later, in 1952, the even more potent thyroid hormone, triiodothyronine (T3), was identified and synthesized by Gross and Pitt-Rivers.[6] These discoveries were not merely academic; they laid the foundation for hormone replacement therapy, with synthetic levothyroxine (the levo-rotatory form of thyroxine) becoming commercially available in 1949 and now ranking as one of the most prescribed medications worldwide.[4][7]

| Milestone | Year | Key Contributor(s) | Significance |

| Discovery of Iodine | 1811 | Bernard Courtois | Identified a new element from seaweed ash.[1][2] |

| Iodine Linked to Goiter | 1820 | Jean-Francois Coindet | First medicinal use of iodine for a specific condition.[1] |

| Iodine Found in Thyroid | 1896 | Eugen Baumann | Established the physiological importance of iodine in a specific organ.[3] |

| Thyroxine (T4) Isolated | 1914 | Edward Calvin Kendall | First isolation of a naturally occurring iodinated aromatic hormone.[4][5] |

| Thyroxine (T4) Synthesized | 1927 | Harington & Barger | Confirmed the structure and enabled synthetic production.[4][6] |

| Triiodothyronine (T3) Identified | 1952 | Gross & Pitt-Rivers | Discovery of a more potent thyroid hormone.[6] |

Part 2: The Radiopaque Revolution - Iodinated Contrast Media

The high atomic number of iodine makes it an excellent absorber of X-rays. This property was harnessed to solve a fundamental problem in early radiology: the inability to visualize soft tissues, such as blood vessels and organs, which are transparent to X-rays.[8] This led to the development of iodinated contrast media (ICM), compounds that, when introduced into the body, render these structures visible.

The first uses of contrast agents were simple inorganic salts like sodium iodide, but these were highly toxic and caused significant side effects. A major breakthrough occurred in the 1950s with the development of tri-iodinated benzoic acid derivatives, such as diatrizoate.[9][10] These compounds incorporated three iodine atoms onto a single aromatic ring, dramatically increasing the contrast per molecule while reducing the overall required dose and toxicity.

Caption: The evolution of iodinated X-ray contrast media.

These first-generation agents were ionic salts and had high osmolality, meaning they significantly increased the concentration of solutes in the blood, leading to side effects like pain, heat sensations, and allergic-type reactions.[10] The causality behind these effects is the osmotic shift of water from red blood cells and endothelial cells into the plasma. To mitigate this, the 1970s and 80s saw the development of "second generation" low-osmolar contrast media (LOCM).[9] Compounds like Iohexol and Iopamidol are non-ionic; their carboxyl group is replaced with a non-ionizing hydrophilic amide group, which prevents them from dissociating into ions in solution. This innovation halved the osmolality without sacrificing radiopacity, leading to a dramatic improvement in patient safety and comfort that revolutionized diagnostic imaging.[9]

Part 3: The Synthetic Workhorse - Iodinated Aromatics in Organic Chemistry

Beyond their biological roles, substituted iodinated aromatic compounds are invaluable intermediates in organic synthesis. The carbon-iodine (C-I) bond is the weakest of the carbon-halogen bonds, making iodide an excellent leaving group.[11] This high reactivity makes iodoarenes preferred substrates for a multitude of powerful bond-forming reactions.

Methodology 1: Synthesis via Diazonium Salts (Sandmeyer Reaction)

One of the oldest and most reliable methods for introducing a halogen to an aromatic ring is the Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884.[12] This reaction provides a strategic advantage by allowing the introduction of substituents into positions that are not accessible through direct electrophilic substitution. The process begins with the conversion of a primary aromatic amine to a diazonium salt, which is then displaced by a nucleophile.

While the classic Sandmeyer reaction for chlorination or bromination requires a copper(I) salt as a catalyst, the corresponding iodination reaction proceeds readily by simply treating the diazonium salt with potassium iodide (KI) without any catalyst.[13][14] The reason for this experimental difference lies in the ease of oxidation of the iodide ion (I⁻), which can act as the electron donor to initiate the radical-nucleophilic aromatic substitution mechanism, a role played by Cu(I) in the other halogenations.[12][15]

Caption: Simplified mechanism for Sandmeyer-type iodination.

Experimental Protocol: Synthesis of Iodobenzene from Aniline

-

Diazotization: In a flask cooled in an ice-salt bath to 0-5 °C, dissolve 10.0 g of aniline in a mixture of 30 mL of concentrated hydrochloric acid and 30 mL of water. Slowly add a solution of 7.5 g of sodium nitrite in 20 mL of water, keeping the temperature below 5 °C. The reaction is complete when the solution gives a positive test with starch-iodide paper.

-

Nucleophilic Displacement: In a separate beaker, dissolve 20 g of potassium iodide in 50 mL of water. Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution with stirring. Nitrogen gas will evolve.

-

Workup: Allow the mixture to stand at room temperature for 1 hour and then heat gently on a steam bath until gas evolution ceases. Cool the mixture to room temperature. If a solid (unreacted iodine) is present, add a small amount of sodium thiosulfate solution to decolorize.

-